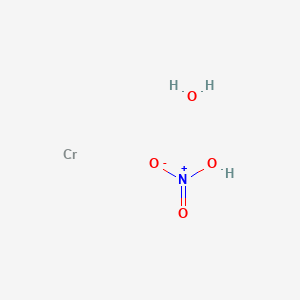
Chromium;nitric acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium;nitric acid;hydrate is a compound that involves chromium in combination with nitric acid and water molecules. Chromium is a transition metal known for its various oxidation states and its significant role in industrial applications. When combined with nitric acid and water, it forms a hydrated compound that exhibits unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chromium;nitric acid;hydrate typically involves the reduction of chromic anhydride in a nitric acid medium. One method includes the reduction of chromic anhydride with sugar, followed by further reduction with hydrogen peroxide . This process helps in minimizing organic impurities and controlling the reduction intensity.
Industrial Production Methods
Industrial production of this compound often involves dissolving chromic anhydride in concentrated nitric acid, followed by crystallization. This method ensures the formation of a crystalline hydrate with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Chromium;nitric acid;hydrate undergoes various types of chemical reactions, including:
Oxidation: Chromium in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of chromium.
Substitution: Ligand exchange reactions where water molecules are replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sugar, alcohols.
Reaction Conditions: Typically carried out in acidic or basic media, with controlled temperatures to facilitate specific reactions.
Major Products Formed
Chromate and Dichromate Ions: Formed during oxidation reactions.
Chromium Hydroxide: Formed during reduction reactions in basic media.
Scientific Research Applications
Chromium;nitric acid;hydrate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of chromium;nitric acid;hydrate involves its interaction with molecular targets such as mitochondrial ATP synthase and insulin signaling pathways. Chromium enhances insulin signaling by upregulating insulin-stimulated signal transduction, affecting downstream effector molecules . Additionally, it influences cellular energy production by targeting the beta subunit of mitochondrial ATP synthase .
Comparison with Similar Compounds
Similar Compounds
Chromium(III) Sulfate: Similar in terms of chromium oxidation state and ligand exchange reactions.
Chromium(III) Chloride: Exhibits similar reactivity in substitution reactions.
Chromium(III) Nitrate: Another nitrate compound of chromium with comparable properties.
Uniqueness
Chromium;nitric acid;hydrate is unique due to its specific combination of nitric acid and water, which imparts distinct reactivity and stability. Its ability to undergo various redox and substitution reactions makes it versatile in both research and industrial applications .
Properties
Molecular Formula |
CrH3NO4 |
|---|---|
Molecular Weight |
133.024 g/mol |
IUPAC Name |
chromium;nitric acid;hydrate |
InChI |
InChI=1S/Cr.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
InChI Key |
AQEHQQOFCABERC-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)(O)[O-].O.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















